1-Chloro-2,2-dimethylpropane

Catalog No.
S583556
CAS No.
753-89-9
M.F
C5H11Cl
M. Wt
106.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2,2-dimethylpropane

CAS Number

753-89-9

Product Name

1-Chloro-2,2-dimethylpropane

IUPAC Name

1-chloro-2,2-dimethylpropane

Molecular Formula

C5H11Cl

Molecular Weight

106.59 g/mol

InChI

InChI=1S/C5H11Cl/c1-5(2,3)4-6/h4H2,1-3H3

InChI Key

JEKYMVBQWWZVHO-UHFFFAOYSA-N

SMILES

CC(C)(C)CCl

Synonyms

neopentyl chloride

Canonical SMILES

CC(C)(C)CCl

Study of Enzyme Activity

Researchers have used 1-chloro-2,2-dimethylpropane as a substrate to study the activity of enzymes known as haloalkane dehalogenases. These enzymes are found in certain bacteria and can break down halogenated organic compounds, which are man-made chemicals that can be harmful to the environment. By studying how these enzymes interact with 1-chloro-2,2-dimethylpropane, scientists can gain insights into their mechanism of action and potential applications in bioremediation ().

1-Chloro-2,2-dimethylpropane, also known as neopentyl chloride, is an organic compound with the molecular formula C5H11ClC_5H_{11}Cl and a molecular weight of approximately 106.59 g/mol. It features a central carbon atom bonded to three methyl groups and one chlorine atom, making it a tertiary alkyl halide. This structure contributes to its unique chemical properties, including steric hindrance that affects its reactivity in nucleophilic substitution reactions .

1-Chloro-2,2-dimethylpropane can be synthesized through several methods:

  • Chlorination of Neopentane: The most common method involves the chlorination of neopentane using chlorine gas under UV light or heat.
  • Nucleophilic Substitution Reactions: While less common due to steric hindrance, nucleophilic substitution can occur under specific conditions using alkyl halides and nucleophiles.

Example Synthesis:

  • Chlorination Reaction:
    Neopentane+Cl2UV light1 Chloro 2 2 dimethylpropane+HCl\text{Neopentane}+\text{Cl}_2\xrightarrow{\text{UV light}}\text{1 Chloro 2 2 dimethylpropane}+\text{HCl}

Interaction studies involving 1-chloro-2,2-dimethylpropane focus on its reactivity with nucleophiles and electrophiles. The compound's steric hindrance significantly influences its interaction pathways:

  • Nucleophilic Substitution: Generally unfavorable due to steric hindrance.
  • Elimination Pathways: More favorable under basic conditions leading to alkene formation.

Research indicates that the presence of bulky groups around the reactive center inhibits typical substitution reactions .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-chloro-2,2-dimethylpropane. Here are a few notable examples:

Compound NameStructure TypeReactivity Characteristics
2-ChloropropaneSecondary Alkyl HalideMore reactive in SN2S_N2 reactions than 1-chloro-2,2-dimethylpropane due to less steric hindrance.
1-Bromo-3-methylbutaneTertiary Alkyl HalideSimilar reactivity profile; may undergo SN1S_N1 reactions but less hindered than 1-chloro-2,2-dimethylpropane.
1-ChlorobutanePrimary Alkyl HalideMore reactive in SN2S_N2 pathways; less steric hindrance allows for easier nucleophilic attack.

Uniqueness

The uniqueness of 1-chloro-2,2-dimethylpropane lies in its tertiary structure and significant steric hindrance which limits its reactivity compared to similar compounds. This property makes it particularly interesting for studies on reaction mechanisms and selectivity in organic synthesis.

XLogP3

2.5

Boiling Point

84.3 °C

Melting Point

-20.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 46 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (88.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

753-89-9

Wikipedia

1-chloro-2,2-dimethylpropane

General Manufacturing Information

Propane, 1-chloro-2,2-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types